molecular formula C20H19N3O4S B10857051 Sipagladenant CAS No. 858979-50-7

Sipagladenant

Cat. No.: B10857051
CAS No.: 858979-50-7
M. Wt: 397.4 g/mol
InChI Key: KMFLQPJJHQNKKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-6356 involves multiple steps, starting with the preparation of the core structure, which includes a furan ring, a thiazole ring, and a pyridine ring. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of KW-6356 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

KW-6356 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of KW-6356, which can be further studied for their pharmacological properties .

Scientific Research Applications

KW-6356 has several scientific research applications, including:

Mechanism of Action

KW-6356 exerts its effects by selectively binding to the adenosine A2A receptor, acting as both an antagonist and an inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways that are typically activated by adenosine. The molecular targets involved include the adenosine A2A receptor and associated G-protein coupled signaling pathways .

Properties

CAS No.

858979-50-7

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25)

InChI Key

KMFLQPJJHQNKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4

Origin of Product

United States

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